2-Methoxy-2-(thiophen-2-yl)acetic acid

Description

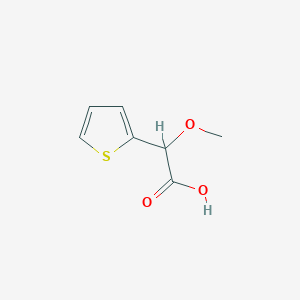

2-Methoxy-2-(thiophen-2-yl)acetic acid is a substituted acetic acid derivative featuring a methoxy (-OCH₃) group and a thiophene ring attached at the α-carbon of the carboxylic acid backbone. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

CAS No. |

5371-94-8 |

|---|---|

Molecular Formula |

C7H8O3S |

Molecular Weight |

172.2 g/mol |

IUPAC Name |

2-methoxy-2-thiophen-2-ylacetic acid |

InChI |

InChI=1S/C7H8O3S/c1-10-6(7(8)9)5-3-2-4-11-5/h2-4,6H,1H3,(H,8,9) |

InChI Key |

LXHQBGCISLVPIB-UHFFFAOYSA-N |

SMILES |

COC(C1=CC=CS1)C(=O)O |

Canonical SMILES |

COC(C1=CC=CS1)C(=O)O |

Other CAS No. |

5371-94-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

2-Methoxy-2-(naphthalen-2-yl)acetic Acid

- Structure : Replaces the thiophene ring with a naphthalene group.

- Synthesis : Synthesized via bromoform/KOH-mediated carboxylation of 2-naphthaldehyde (68% yield) .

- Applications : Used as a substrate in carbocation stabilization studies, highlighting the methoxy group’s role in directing reaction pathways .

2-(Thiophen-2-yl)acetic Acid

- Structure : Lacks the methoxy group, simplifying the α-carbon substituent.

- Biological Activity : A lead compound for mPGES-1 inhibition, with H-bonding interactions to Arg52, His53, and Ser127 in enzymatic pockets .

- Derivatives: Activated to 2-(thiophen-2-yl)acetyl chloride for amide bond formation, as seen in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide synthesis .

(3'-Methoxy-biphenyl-2-yl)-acetic Acid

- Structure : Features a biphenyl core with a methoxy group at the 3'-position.

- Electronic Effects : The biphenyl system increases steric bulk and alters electronic delocalization compared to thiophene, impacting binding affinity in receptor-targeted applications .

Physicochemical Properties

- Acidity: The electron-donating methoxy group in 2-methoxy-2-(thiophen-2-yl)acetic acid likely reduces acidity compared to non-methoxy analogs like 2-(thiophen-2-yl)acetic acid (pKa ~4.5–5.0 for similar arylacetic acids) .

- Solubility: Thiophene derivatives generally exhibit moderate solubility in polar organic solvents (e.g., ethanol, DMSO), while biphenyl analogs may have lower solubility due to increased hydrophobicity .

- Crystallinity: Thiophene-containing compounds often form dense crystalline structures, as seen in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which adopts planar conformations via H-bonding .

Preparation Methods

Multi-Step Synthesis via Chlorination, Iodination, and Malonate Condensation

- Chlorination : Thiophene reacts with tert-butyl hypochlorite in carbon tetrachloride at −15°C to −5°C to yield 2-chlorothiophene.

- Iodination : 2-Chlorothiophene undergoes nucleophilic substitution with sodium iodide in acetone/tetrahydrofuran (3:1 v/v) at 20–30°C to form 2-iodothiophene.

- Malonate Condensation : 2-Iodothiophene reacts with diethyl malonate under UV light (254 nm) in tetrahydrofuran with 2,6-lutidine as a base, producing 2-(2-thienyl)diethyl malonate.

- Hydrolysis and Decarboxylation : The malonate ester is hydrolyzed under basic conditions (NaOH) with hexadecylpyridinium chloride as a phase-transfer catalyst, followed by acid-catalyzed decarboxylation to yield 2-(thiophen-2-yl)acetic acid.

- Methylation : The free hydroxyl group is methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).

Key Data :

- Overall yield: 72–80% (four steps).

- Purity: >99% (HPLC).

- Advantages : Scalable for industrial production; avoids hazardous intermediates.

- Limitations : Requires stringent temperature control and UV light.

Trihaloacetaldehyde-Mediated Condensation

- Condensation : 2-Thiophenecarboxaldehyde reacts with trichloroacetaldehyde under Lewis acid catalysis (e.g., AlCl₃) to form α-trichloromethyl-2-thiophenemethanol.

- Alkaline Hydrolysis : The intermediate is treated with aqueous KOH in methanol, leading to cleavage of the trichloromethyl group and formation of 2-methoxy-2-(thiophen-2-yl)acetic acid.

Key Data :

- Yield: 65–70%.

- Advantages : Fewer steps; avoids malonate intermediates.

- Limitations : Low regioselectivity; requires toxic trichloroacetaldehyde.

Asymmetric Synthesis Using Chiral Lithium Amides

- Enolate Formation : 2-(Thiophen-2-yl)acetic acid is deprotonated with a chiral lithium amide (e.g., Koga’s tetraamine) to form a configurationally stable enolate.

- Methylation : The enolate reacts with methyl triflate or methyl iodide to install the methoxy group with high enantioselectivity.

Key Data :

- Enantiomeric excess (ee): 90–95%.

- Yield: 60–68%.

- Advantages : High stereocontrol; suitable for pharmaceutical applications.

- Limitations : Costly chiral auxiliaries; complex purification.

Acylation and Subsequent Functionalization

- Acyl Chloride Formation : 2-(Thiophen-2-yl)acetic acid is treated with thionyl chloride to generate the corresponding acyl chloride.

- Methanolysis : The acyl chloride reacts with methanol to form methyl 2-(thiophen-2-yl)acetate.

- Oxidation and Methylation : The ester is oxidized to a ketone intermediate, followed by methylation of the α-carbon using a Grignard reagent (e.g., MeMgBr).

Key Data :

- Yield: 55–62%.

- Advantages : Utilizes standard acylation protocols.

- Limitations : Low efficiency in the methylation step.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|---|

| Chlorination/Malonate | 5 | 72–80 | >99 | Low | Industrial |

| Trihaloacetaldehyde | 2 | 65–70 | 90–95 | Moderate | Lab-scale |

| Asymmetric Synthesis | 3 | 60–68 | 95–98 | High | Specialty |

| Acylation/Methylation | 3 | 55–62 | 85–90 | Low | Lab-scale |

Critical Discussion of Reaction Parameters

Solvent and Temperature Effects

Q & A

Q. What are the common synthetic routes for 2-methoxy-2-(thiophen-2-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with thiophene derivatives. For example, cyclization reactions using 2-oxo-2-(thiophen-2-yl)acetic acid in acidic conditions (e.g., 10% sulfuric acid) yield structurally related compounds . Key intermediates are often synthesized via Friedel-Crafts acylation or esterification, followed by functional group modifications. Reaction optimization, such as adjusting temperature (e.g., maintaining -78°C for lithiation steps) and using catalysts like stannous chloride, can enhance yields . Purification via recrystallization or distillation is critical for isolating high-purity products .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : Proton and carbon NMR are essential for verifying the methoxy and thiophene substituents.

- X-ray Crystallography : For unambiguous structural confirmation, use software like SHELXL for refinement, which is widely validated for small-molecule crystallography .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for applications in materials science .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential eye and skin irritation .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation hazards.

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the synthesis or reactivity of this compound?

DFT methods, such as the B3LYP functional, are effective for modeling reaction pathways and electronic properties. For instance:

- Transition State Analysis : Identify energy barriers for esterification or cyclization steps.

- Solvent Effects : Simulate solvent interactions using polarizable continuum models (PCM) to predict reaction outcomes in different media .

- Charge Distribution : Calculate Mulliken charges to rationalize nucleophilic/electrophilic sites, aiding in designing derivatives for pharmacological applications .

Q. What strategies address contradictions in reported synthetic yields or physicochemical properties?

- Reproducibility Checks : Replicate procedures with precise control of variables (e.g., stoichiometry, solvent purity).

- Alternative Pathways : Explore microwave-assisted synthesis to reduce reaction times and improve yields .

- Meta-Analysis : Compare crystallographic data (e.g., bond lengths, angles) from multiple studies to resolve structural discrepancies .

Q. How is this compound utilized in pharmacological research, and what experimental designs are employed?

- Antiviral/Cytotoxicity Studies : Incorporate the compound into heterocyclic scaffolds (e.g., quinoxalinones) and evaluate activity against viral proteases or cancer cell lines using MTT assays .

- Enzyme Interactions : Use surface plasmon resonance (SPR) to measure binding affinities with target enzymes, supported by molecular docking simulations .

- Metabolic Stability : Assess pharmacokinetics via in vitro microsomal assays (e.g., human liver microsomes) to determine half-life and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.